Cas no 862807-67-8 (N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-4-(pyrrolidine-1-sulfonyl)benzamide)

N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-4-(pyrrolidine-1-sulfonyl)benzamide is a structurally complex benzothiazole derivative featuring both dimethoxy and pyrrolidine sulfonyl functional groups. This compound exhibits potential as a versatile intermediate in medicinal chemistry, particularly in the development of kinase inhibitors or protease modulators due to its benzothiazole core and sulfonamide moiety. The dimethoxy substitution enhances electron density, potentially improving binding affinity, while the pyrrolidine sulfonyl group contributes to solubility and metabolic stability. Its well-defined molecular architecture makes it suitable for structure-activity relationship (SAR) studies in drug discovery. The compound's purity and synthetic reproducibility are critical for reliable pharmacological screening.
N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-4-(pyrrolidine-1-sulfonyl)benzamide structure
862807-67-8 structure
Product Name:N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-4-(pyrrolidine-1-sulfonyl)benzamide
CAS No:862807-67-8
MF:C20H21N3O5S2
MW:447.527842283249
CID:6100791
PubChem ID:2159326
Update Time:2025-10-12

N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-4-(pyrrolidine-1-sulfonyl)benzamide Chemical and Physical Properties

Names and Identifiers

    • N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-4-(pyrrolidine-1-sulfonyl)benzamide
    • N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide
    • Benzamide, N-(4,7-dimethoxy-2-benzothiazolyl)-4-(1-pyrrolidinylsulfonyl)-
    • CHEMBL1519572
    • NCGC00134201-01
    • N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-4-pyrrolidin-1-ylsulfonylbenzamide
    • HMS1897P13
    • F0600-1559
    • AKOS002048178
    • 862807-67-8
    • G786-0863
    • Inchi: 1S/C20H21N3O5S2/c1-27-15-9-10-16(28-2)18-17(15)21-20(29-18)22-19(24)13-5-7-14(8-6-13)30(25,26)23-11-3-4-12-23/h5-10H,3-4,11-12H2,1-2H3,(H,21,22,24)
    • InChI Key: NINGYHNTOIRDTR-UHFFFAOYSA-N
    • SMILES: C(NC1=NC2=C(OC)C=CC(OC)=C2S1)(=O)C1=CC=C(S(N2CCCC2)(=O)=O)C=C1

Computed Properties

  • Exact Mass: 447.09226313g/mol
  • Monoisotopic Mass: 447.09226313g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 8
  • Heavy Atom Count: 30
  • Rotatable Bond Count: 6
  • Complexity: 702
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.1
  • Topological Polar Surface Area: 134Ų

Experimental Properties

  • Density: 1.440±0.06 g/cm3(Predicted)
  • pka: 8.13±0.70(Predicted)

N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-4-(pyrrolidine-1-sulfonyl)benzamide Pricemore >>

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Additional information on N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-4-(pyrrolidine-1-sulfonyl)benzamide

Comprehensive Overview of N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-4-(pyrrolidine-1-sulfonyl)benzamide (CAS No. 862807-67-8)

N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-4-(pyrrolidine-1-sulfonyl)benzamide (CAS No. 862807-67-8) is a synthetic organic compound that has garnered significant attention in pharmaceutical and biochemical research due to its unique structural features and potential applications. This compound belongs to the benzothiazole class, which is known for its diverse biological activities. The presence of dimethoxy and pyrrolidine sulfonyl groups in its structure enhances its solubility and interaction with biological targets, making it a promising candidate for drug discovery.

In recent years, the scientific community has shown growing interest in benzothiazole derivatives, particularly those with sulfonamide functionalities. These compounds are often explored for their potential in treating various diseases, including cancer, inflammation, and infectious diseases. The N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-4-(pyrrolidine-1-sulfonyl)benzamide stands out due to its optimized pharmacokinetic properties, which are critical for oral bioavailability and tissue penetration. Researchers are particularly intrigued by its ability to modulate specific enzyme pathways, which could lead to breakthroughs in targeted therapies.

The synthesis of N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-4-(pyrrolidine-1-sulfonyl)benzamide involves multi-step organic reactions, including condensation and sulfonylation. The dimethoxybenzothiazole core is first prepared, followed by the introduction of the pyrrolidine sulfonyl moiety. This process requires precise control of reaction conditions to ensure high yield and purity. Analytical techniques such as HPLC, NMR, and mass spectrometry are employed to characterize the compound, confirming its structural integrity and purity.

One of the most searched questions about this compound revolves around its biological activity and mechanism of action. Preliminary studies suggest that N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-4-(pyrrolidine-1-sulfonyl)benzamide may act as an inhibitor of certain kinases or proteases, which are key players in cellular signaling pathways. This has sparked interest in its potential as a therapeutic agent for conditions like neurodegenerative diseases and metabolic disorders. Additionally, its low toxicity profile in preclinical models makes it a viable candidate for further development.

From a commercial perspective, CAS No. 862807-67-8 is primarily supplied to research institutions and pharmaceutical companies engaged in drug discovery. Its availability in high purity grades ensures reproducibility in experimental results, a critical factor in academic and industrial research. The compound is also listed in several chemical databases, including PubChem and ChemSpider, where researchers can access detailed physicochemical data and safety information.

In the context of green chemistry and sustainable drug development, N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-4-(pyrrolidine-1-sulfonyl)benzamide is being evaluated for its environmental impact. Researchers are exploring greener synthesis routes, such as catalytic methods and solvent-free reactions, to minimize waste and energy consumption. This aligns with the growing demand for eco-friendly pharmaceuticals and the reduction of carbon footprints in chemical manufacturing.

Another trending topic related to this compound is its potential role in personalized medicine. With advancements in genomics and proteomics, there is a push to develop compounds that can be tailored to individual patient profiles. The benzothiazole scaffold of N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-4-(pyrrolidine-1-sulfonyl)benzamide offers flexibility for structural modifications, enabling the design of derivatives with enhanced selectivity and efficacy. This could pave the way for next-generation therapeutics that address unmet medical needs.

In summary, N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-4-(pyrrolidine-1-sulfonyl)benzamide (CAS No. 862807-67-8) represents a fascinating area of research at the intersection of chemistry, biology, and medicine. Its unique structure, combined with promising biological activities, positions it as a valuable tool for scientific exploration. As research continues to unfold, this compound may hold the key to innovative treatments and a deeper understanding of complex disease mechanisms.

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